molecular formula C15H18O4 B8358993 MFCD23099212

MFCD23099212

Cat. No.: B8358993
M. Wt: 262.30 g/mol
InChI Key: HWPZOAISWDSKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

methyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoate

InChI

InChI=1S/C15H18O4/c1-15(2,3)19-13(16)10-7-11-5-8-12(9-6-11)14(17)18-4/h5-10H,1-4H3

InChI Key

HWPZOAISWDSKJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identification :

  • MDL Number : MFCD23099212
  • CAS Number : 683246-09-5
  • IUPAC Name : Methyl (E)-4-[3-(tert-Butoxy)-3-oxo-1-propenyl]benzoate
  • Molecular Formula : C₁₅H₁₈O₄
  • Molecular Weight : 262.30 g/mol
  • Purity : ≥95% (as per commercial standards) .

Structural Features :

  • A conjugated ester backbone with a tert-butoxy group and a propenyl substituent.
  • Key functional groups: ester (-COOCH₃), tert-butyl ether (-OC(CH₃)₃), and α,β-unsaturated carbonyl system.

The following compounds were selected based on structural homology (ester/carbonyl groups) or functional similarity (research applications):

Structural Similarity: Ester/Carbonyl Derivatives

Compound 1: MFCD00003330 (CAS 1761-61-1)
  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Features : Brominated benzoate ester with a simple aromatic core.
  • Physicochemical Properties :
    • Solubility : 0.687 mg/ml (higher than this compound due to smaller size) .
    • Log S (ESOL) : -2.47 (indicative of moderate solubility) .
  • Applications : Intermediate in synthesizing brominated pharmaceuticals or agrochemicals .
Parameter This compound MFCD00003330
Molecular Weight 262.30 201.02
Functional Groups Ester, tert-ether Ester, Br-substituent
Solubility (mg/ml) Not reported 0.687
Synthetic Complexity Moderate Low

Key Differences :

Compound 2: MFCD19441847 (CAS 101623-69-2)
  • Molecular Formula: C₉H₈ClNO₅
  • Molecular Weight : 245.62 g/mol
  • Key Features : Chlorinated nitrobenzoate with a polar nitro group.
  • Physicochemical Properties :
    • GI Absorption : High (vs. This compound’s unreported data) .
    • Bioavailability Score : 0.55 (indicative of moderate membrane permeability) .
  • Applications : Likely used in medicinal chemistry for nitro-group-mediated redox reactions .
Parameter This compound MFCD19441847
Molecular Weight 262.30 245.62

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